N-(cyclopropylmethyl)-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
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Overview
Description
N-(cyclopropylmethyl)-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopropylmethyl group, a thieno[3,2-d]pyrimidine core, and a piperidine-3-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the thieno[3,2-d]pyrimidine core, which is achieved through cyclization reactions involving appropriate precursorsCommon reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(cyclopropylmethyl)-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **N-(cyclopropylmethyl)-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
- **this compound analogs
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and efficacy in various applications .
Biological Activity
N-(cyclopropylmethyl)-1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C23H26N4O2S |
Molecular Weight | 422.5 g/mol |
CAS Number | 1112307-04-6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thieno[3,2-d]pyrimidine moiety is known to influence several biological pathways, particularly through enzyme inhibition and receptor modulation. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer or infections.
- Receptor Binding : It may act as a ligand for specific receptors, modulating their activity and affecting cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives containing the piperidine nucleus have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antibacterial properties.
Anticancer Properties
Compounds within this class have been studied for their potential anticancer effects. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms such as:
- Cell Cycle Arrest : Preventing cancer cells from proliferating.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
A study evaluated a series of synthesized compounds similar to this compound for their inhibitory effects on acetylcholinesterase (AChE) and urease. The most potent compounds demonstrated IC50 values significantly lower than standard inhibitors, indicating strong potential for therapeutic applications in neurodegenerative diseases and gastrointestinal disorders . -
Antibacterial Screening :
A screening study revealed that several derivatives exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The compound's structural features likely contribute to its effectiveness against these pathogens .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-1-[3-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-15-4-8-18(9-5-15)27-22(29)20-19(10-12-30-20)25-23(27)26-11-2-3-17(14-26)21(28)24-13-16-6-7-16/h4-5,8-10,12,16-17H,2-3,6-7,11,13-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKYADRXAUZLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2N4CCCC(C4)C(=O)NCC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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